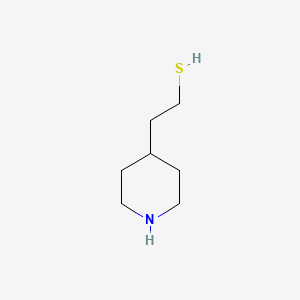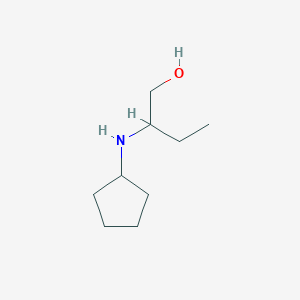
2-(Cyclopentylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylamino)butan-1-ol is an organic compound with the molecular formula C9H19NO It is a secondary amine and a primary alcohol, characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a butan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)butan-1-ol can be achieved through several methods:
Reductive Amination: One common method involves the reductive amination of butan-1-ol with cyclopentylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a halogenated butane derivative with cyclopentylamine. For example, 1-bromobutane can react with cyclopentylamine in the presence of a base like potassium carbonate (K2CO3) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in sulfuric acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products
Oxidation: Butanal, butanoic acid.
Reduction: Cyclopentylbutylamine.
Substitution: 1-chlorobutane, 1-bromobutane.
Scientific Research Applications
2-(Cyclopentylamino)butan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group may enhance binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylamino)butan-1-ol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-(Cyclopentylamino)ethanol: Shorter carbon chain with similar functional groups.
2-(Cyclopentylamino)propan-1-ol: Different carbon chain length and position of the hydroxyl group.
Uniqueness
2-(Cyclopentylamino)butan-1-ol is unique due to its specific combination of a cyclopentyl group and a butan-1-ol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(cyclopentylamino)butan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-8(7-11)10-9-5-3-4-6-9/h8-11H,2-7H2,1H3 |
InChI Key |
QDNKXEFITLGCNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


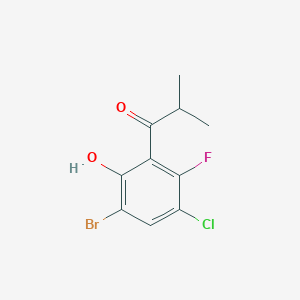
![(3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13290137.png)
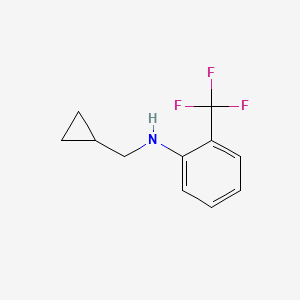
![2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol](/img/structure/B13290140.png)
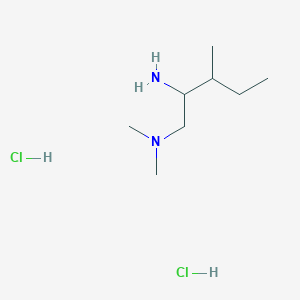
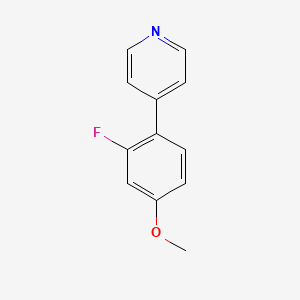

![6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B13290171.png)
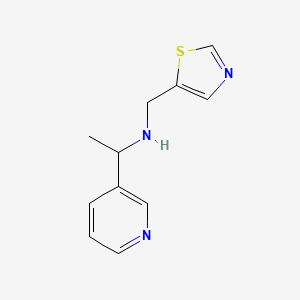
![N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13290181.png)

![2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid](/img/structure/B13290197.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13290208.png)
